molecular formula C11H18ClNO B1522035 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride CAS No. 103990-06-3

1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1522035
CAS No.: 103990-06-3
M. Wt: 215.72 g/mol
InChI Key: ZFAXPIYAUOLSGN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride (molecular formula: C₁₁H₁₈ClNO) features a phenyl ring substituted with a propan-2-yloxy (isopropyloxy) group at the para position, linked to an ethanamine backbone. The hydrochloride salt enhances its solubility in polar solvents .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)13-11-6-4-10(5-7-11)9(3)12;/h4-9H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXPIYAUOLSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103990-06-3
Record name Benzenemethanamine, α-methyl-4-(1-methylethoxy)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
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Biological Activity

1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, interactions with biological macromolecules, and various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H21ClNC_{13}H_{21}ClN, with a molecular weight of approximately 236.77 g/mol. The compound features a propan-2-yloxy group attached to a phenyl ring, which significantly influences its biological activity.

Research indicates that this compound interacts with various biological macromolecules, potentially modulating their activity. Its mechanism likely involves binding to specific receptors or enzymes, thereby influencing several biological pathways. Preliminary studies suggest it may act as a monoamine oxidase inhibitor, similar to other compounds in its structural class.

Cellular Effects

This compound has been observed to affect cellular processes significantly. It alters cell signaling pathways and gene expression, particularly in neuronal cells where it modulates neurotransmitter release and receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Lower doses tend to exhibit minimal toxicity while still exerting biochemical effects without adverse reactions. Higher doses may lead to increased toxicity, necessitating careful dose management in therapeutic settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesKey Differences
4-MethoxyphenethylamineContains a methoxy group instead of propan-2-yloxyLacks stereochemistry
PhenethylamineSimpler structure without the propan-2-yloxy groupLacks additional functional groups
4-IsopropoxyphenethylamineSimilar structure but different substituentVaries in reactivity due to substituent

The distinct presence of the propan-2-yloxy group enhances the binding affinity of this compound to certain receptors, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Research has highlighted several potential therapeutic applications for this compound:

Safety Profile

Preliminary assessments indicate that this compound can cause skin irritation and is harmful if swallowed . These safety concerns necessitate thorough evaluations before clinical applications.

Scientific Research Applications

Pharmacological Properties

1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has shown potential in various pharmacological studies. It is structurally related to compounds that exhibit activity as serotonin and norepinephrine reuptake inhibitors, which are crucial in the treatment of depression and anxiety disorders .

Case Studies

  • Antidepressant Effects : A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, leading to improved mood regulation. This has implications for developing new antidepressants with fewer side effects compared to traditional SSRIs .
  • Neuroprotective Activity : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Analytical Applications

The compound is used in analytical chemistry for the development of methods to quantify various substances in biological samples. Its unique chemical structure allows it to act as a standard in chromatographic techniques.

Case Studies

  • Chromatography : In high-performance liquid chromatography (HPLC), this compound serves as an internal standard for the quantification of other drugs in plasma samples. This application ensures accurate measurement of drug concentrations, which is essential for pharmacokinetic studies .

Synthesis Pathways

The compound can be synthesized through various chemical pathways involving the reaction of phenolic compounds with amines. Its synthesis is often utilized in the preparation of related compounds for further research.

Case Studies

  • Synthetic Routes : Research has documented several synthetic routes that yield high purity and yield of this compound, which are crucial for its application in drug development .

Toxicological Assessment

Safety assessments indicate that while this compound is generally safe at therapeutic doses, it can cause skin irritation and is harmful if ingested. Understanding its toxicological profile is essential for its safe application in research and potential therapeutic use .

Comparison with Similar Compounds

Key Identifiers :

  • SMILES : CC(Oc1ccc(cc1)C(N)C)Cl
  • InChIKey : ZFAXPIYAUOLSGN-UHFFFAOYSA-N
  • CAS: Not explicitly provided, but structurally related compounds (e.g., 1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride) have CAS numbers such as 15996-85-7 .

Synthesis : While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., GPR88 agonists in ) suggest routes involving reductive amination or substitution reactions followed by HCl salt formation .

Comparison with Structurally Similar Compounds

The compound belongs to the phenylalkylamine class, where structural variations in substituents significantly influence physicochemical and pharmacological properties. Below is a systematic comparison:

Alkoxy-Substituted Analogues

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features
Target Compound 4-(Propan-2-yloxy) C₁₁H₁₈ClNO Moderately bulky, electron-donating isopropyloxy group; enhances lipophilicity .
1-[4-(Oxetan-3-yloxy)phenyl]ethanamine 4-(Oxetan-3-yloxy) C₁₁H₁₅NO₂ Oxetane substituent introduces ring strain and polarity, potentially improving solubility .
2-[4-(4-Methoxyphenoxy)phenyl]ethanamine 4-(4-Methoxyphenoxy) C₁₅H₁₈ClNO₂ Extended aromatic system with methoxy group; increased electron donation and steric bulk .

Impact of Substituents :

  • Lipophilicity : Bulkier substituents (e.g., benzyloxy in 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride) increase logP values, favoring membrane permeability but possibly reducing aqueous solubility .

Sulfur-Containing Analogues

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine (1e) 4-(Methylthio), 2,5-dimethoxy C₁₁H₁₈ClNO₂S Thioether group introduces sulfur’s polarizability and potential for metabolic oxidation .
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethanamine HCl 4-(Trifluoromethylthio) C₉H₉ClF₃NS Strong electron-withdrawing SCF₃ group reduces electron density, altering receptor affinity .

Key Differences :

  • Metabolic Stability : Sulfur atoms may undergo oxidation to sulfoxides/sulfones, affecting bioavailability compared to stable ethers .

Electron-Withdrawing Substituents

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features
1-(4-(Trifluoromethyl)phenyl)ethylamine HCl 4-(Trifluoromethyl) C₉H₁₁ClF₃N Strong electron-withdrawing CF₃ group reduces ring electron density; enhances metabolic stability .
2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d) 4-(Ethoxymethyl) C₁₃H₂₂ClNO₃ Ethoxymethyl combines ether and alkyl chains, balancing polarity and lipophilicity .

Functional Implications :

  • Receptor Binding : Electron-withdrawing groups (e.g., CF₃) may reduce affinity for receptors requiring electron-rich aromatic interactions.
  • Solubility : Polar substituents like ethoxymethyl improve water solubility but may limit blood-brain barrier penetration .

Steric and Conformational Variants

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features
(1R)-2-Azido-1-[4-(cyclobutylmethoxy)phenyl]ethan-1-amine HCl 4-(Cyclobutylmethoxy) C₁₃H₁₉ClN₄O Cyclobutyl group introduces steric hindrance, potentially affecting target engagement .
1-(6-Bromopyridin-2-yl)ethan-1-amine HCl Pyridin-2-yl with Br C₇H₈BrClN₂ Heteroaromatic ring (pyridine) alters electronic profile and hydrogen-bonding capacity .

Structural Insights :

  • Steric Effects : Bulky substituents (e.g., cyclobutylmethoxy) may limit access to hydrophobic binding pockets.
  • Heterocycles : Pyridine or morpholine derivatives (e.g., ) introduce nitrogen atoms, enabling additional ionic interactions .

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Hydroxyacetophenone or 4-hydroxyphenyl ethanone derivatives serve as common aromatic starting points.
  • The phenolic hydroxyl group is typically alkylated with isopropyl groups to form the isopropoxy substituent.
  • The ethan-1-amine side chain is introduced via reductive amination or substitution reactions on the corresponding aldehyde or ketone intermediates.

Alkylation of Phenol to Form Isopropoxy Group

  • The phenol group on the aromatic ring is alkylated using isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., potassium carbonate) to yield the 4-(propan-2-yloxy)phenyl intermediate.
  • Reaction conditions typically involve reflux in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Introduction of the Ethan-1-amine Side Chain via Reductive Amination

  • The key step involves conversion of the corresponding aldehyde (4-(propan-2-yloxy)benzaldehyde) or ketone to the amine.
  • Reductive amination is performed by reacting the aldehyde with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
  • This reaction proceeds under mild acidic to neutral pH, often in methanol or ethanol solvents.
  • The product is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent.

Detailed Reaction Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Alkylation 4-Hydroxyacetophenone + isopropyl bromide, K2CO3, acetone, reflux 4-(Propan-2-yloxy)acetophenone
2 Oxidation (optional) Oxidation of acetophenone to aldehyde (if needed) 4-(Propan-2-yloxy)benzaldehyde
3 Reductive Amination Aldehyde + NH3 or amine + NaBH3CN, MeOH, pH ~6-7 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine
4 Salt Formation Treatment with HCl in organic solvent This compound

Purification and Characterization

  • The crude amine hydrochloride is purified by recrystallization from solvents such as ethanol/ether mixtures or by chromatographic techniques.
  • Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Enantiomeric purity can be achieved by chiral resolution or asymmetric synthesis if the (1R) or (1S) enantiomer is desired.

Research Findings and Industrial Considerations

  • The reductive amination approach is favored for its high selectivity and mild conditions, minimizing side reactions.
  • Industrial-scale synthesis often employs continuous flow reactors for reductive amination to improve yield and reproducibility.
  • Automated purification and quality control systems are integrated to ensure batch consistency.
  • The compound’s stereochemistry is critical for biological activity, thus enantioselective synthesis or resolution methods are important in pharmaceutical contexts.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Notes
Phenol alkylation Nucleophilic substitution Isopropyl bromide, K2CO3, acetone, reflux Forms isopropoxyphenyl intermediate
Ketone to aldehyde (optional) Oxidation PCC, Swern oxidation, or similar Provides aldehyde for amination
Reductive amination Reductive amination of aldehyde NH3 or primary amine, NaBH3CN, MeOH, pH 6-7 Key step for ethan-1-amine introduction
Salt formation Acid-base reaction HCl gas or HCl in organic solvent Produces hydrochloride salt form
Purification Recrystallization or chromatography Ethanol/ether, silica gel column Ensures product purity

Q & A

Q. How can the synthesis of 1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

  • Reagent Selection: Use anhydrous conditions with lithium aluminum hydride (LiAlH4) for reduction steps to minimize side reactions. Evidence from similar arylalkylamine syntheses suggests that controlled addition of hydrochloric acid during salt formation enhances crystallinity .
  • Purification: Employ recrystallization using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Monitor purity via thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm .
  • Yield Optimization: Adjust reaction temperature to 50–60°C for the coupling step between 4-(propan-2-yloxy)phenylacetone and ammonium acetate, as higher temperatures reduce byproduct formation .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H NMR: Key signals include a singlet for the amine proton (δ 1.8–2.2 ppm), a triplet for the ethanamine methyl group (δ 1.2 ppm), and a multiplet for the propan-2-yloxy substituent (δ 4.5–4.7 ppm) .
    • <sup>13</sup>C NMR: Confirm the presence of the carbonyl carbon (C=O) at δ 170–175 ppm if intermediates are analyzed .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a molecular ion peak at m/z 209.7 ([M+H]<sup>+</sup>), with fragments corresponding to the loss of HCl (m/z 173.2) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Profiling: Use high-performance liquid chromatography (HPLC) to measure solubility in solvents like water, DMSO, and ethanol. For aqueous solubility, prepare solutions at pH 2–9 (using HCl/NaOH) and analyze via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability Testing: Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor decomposition products using LC-MS and compare with stability-indicating assays .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how does chirality affect biological activity?

Methodological Answer:

  • Chiral Resolution: Use preparative chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20 v/v) at 1.0 mL/min. Monitor enantiomeric excess (>98%) via circular dichroism (CD) spectroscopy .
  • Biological Assessment: Compare binding affinities of (R)- and (S)-enantiomers to serotonin receptors (e.g., 5-HT1A) using radioligand displacement assays. For example, (R)-enantiomers may show 10-fold higher affinity due to steric complementarity with receptor pockets .

Q. What computational strategies can predict the compound’s interactions with biological targets or guide synthetic modifications?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2 receptors. Focus on hydrogen bonding between the amine group and Asp<sup>114</sup> residues. Validate with molecular dynamics (MD) simulations in GROMACS .
  • Quantum Chemical Calculations: Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict reaction pathways for derivatization (e.g., introducing fluorinated substituents). Calculate activation energies to prioritize feasible routes .

Q. How should researchers address contradictory bioactivity data reported in different studies?

Methodological Answer:

  • Variable Analysis: Cross-reference experimental conditions such as cell lines (e.g., HEK293 vs. CHO), assay buffers (e.g., Tris vs. PBS), and compound concentrations. For example, IC50 discrepancies may arise from differences in intracellular chloride ion concentrations affecting hydrochloride salt dissociation .
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. Apply statistical weighting to account for sample size and methodological rigor. For instance, adjust for batch variability in compound purity (e.g., 95% vs. >99%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
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1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride

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